molecular formula C20H32O3 B163560 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid CAS No. 73307-52-5

5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid

Cat. No.: B163560
CAS No.: 73307-52-5
M. Wt: 320.5 g/mol
InChI Key: KGIJOOYOSFUGPC-XTDASVJISA-N
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Description

5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid is a hydroxylated derivative of eicosatetraenoic acid, a polyunsaturated fatty acid. This compound is a significant metabolite in the arachidonic acid pathway, which plays a crucial role in the inflammatory response and other physiological processes. It is commonly found in various biological systems and is known for its role in cellular signaling and inflammation.

Mechanism of Action

Target of Action

5-HETE is a potent proinflammatory product of the 5-lipoxygenase pathway . It is formed by the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH, which is expressed in both inflammatory and structural cells . The actions of 5-HETE are mediated by the G_i-coupled OXE receptor .

Mode of Action

5-HETE interacts with its targets, primarily inflammatory and structural cells, through the G_i-coupled OXE receptor . This interaction triggers a series of intracellular events that lead to the proinflammatory response.

Biochemical Pathways

The formation of 5-HETE is part of the 5-lipoxygenase pathway. This pathway begins with the oxidation of arachidonic acid by 5-lipoxygenase to produce 5S-HETE . 5S-HETE is then further oxidized by 5-HEDH to form 5-HETE . The synthesis of 5-HETE is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress .

Pharmacokinetics

It is known that 5-hete is formed in cells and tissues where the 5-lipoxygenase pathway is active, and its production can be influenced by various factors such as oxidative stress .

Result of Action

The primary result of 5-HETE action is the promotion of inflammation. It is a potent chemoattractant for eosinophils and basophils , and it may also be involved in cancer, as it promotes the survival and proliferation of a number of cancer cell lines .

Action Environment

The action of 5-HETE can be influenced by various environmental factors. For instance, conditions that increase oxidative stress can enhance the production of 5-HETE . Furthermore, the presence of the obligate cofactor NADP+ is necessary for the synthesis of 5-HETE .

Biochemical Analysis

Biochemical Properties

5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid is a substrate for hydroxyeicosanoid dehydrogenase in polymorphonuclear (PMN) leucocytes, where it is converted to 5-oxo-ETE . Both compounds are reported to increase the intracellular mobilization of calcium in PMN leucocytes .

Cellular Effects

This compound is a potent in vitro stimulator and/or enhancer of chemotaxis (i.e., directional migration) and, depending on the cell type, various other responses such as degranulation (i.e., release of granule-bound enzymes), oxidative metabolism (i.e., generation of reactive oxygen species), and production of mediators such as various arachidonic acid metabolites and platelet-activating factor in human eosinophils, basophils, neutrophils, and monocytes .

Molecular Mechanism

The actions of this compound are mediated by the G i -coupled OXE receptor that is found in many species but not in rodents . This receptor is highly expressed on eosinophils and basophils, and is also found on neutrophils, monocytes/macrophages, and various cancer cell lines .

Temporal Effects in Laboratory Settings

It is known that its synthesis is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .

Metabolic Pathways

This compound is a metabolite of the 5-lipoxygenase (5-LO) product 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE), formed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .

Transport and Distribution

It is known that its synthesis is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .

Subcellular Localization

It is known that its synthesis is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatically, it is produced by the action of 5-lipoxygenase on arachidonic acid, followed by the reduction of the resulting hydroperoxide. Chemically, it can be synthesized by the hydroxylation of eicosatetraenoic acid using reagents such as osmium tetroxide or selenium dioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound is less common due to its specific biological applications. it can be produced in large quantities using biotechnological methods involving the fermentation of genetically modified microorganisms that express the necessary enzymes for its synthesis .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other peroxides under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl group.

Major Products

    5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid: Formed by oxidation.

    Dihydroxy derivatives: Formed by reduction.

Scientific Research Applications

5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid
  • 12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid
  • 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

Uniqueness

5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid is unique due to its specific role in the arachidonic acid pathway and its potent effects on immune cell chemotaxis and inflammation. Unlike other hydroxylated eicosatetraenoic acids, it is a key intermediate in the formation of pro-inflammatory and anti-inflammatory mediators, making it a critical compound in the study of inflammation and related diseases .

Properties

IUPAC Name

(6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIJOOYOSFUGPC-XTDASVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71030-39-2
Record name 5-Hete, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HETE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JQY74TBX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of human neutrophils in buffer is incubated for 3 min at 30° C. with (14C)-arachidonic acid (AA) and calcium ionophore A23187. Citric Acid (2M) /NDGA* (10 mM) is used to quench the reaction. Following the addition of a trace amount of (3H)-5-HETE together with an excess of unlabeled 5-HETE to each tube, the mixture is extracted with chloroform/methanol. The organic layer is washed with dilute hydrochloric acid and the total volume is transferred to glass tubes and dried in vacuo. The residue is dissolved in a small volume of chloroform and is spotted on silica gel TLC sheets which are developed with an ethyl acetate/isooctane/water/acetic acid solvent system
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Synthesis routes and methods II

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For enzyme assay, 100-200 μl of enzyme was incubated in the presence and absence of test compound (prepared in DMSO) for 10 minutes at 30° C. in 0.05M Tris-HCl buffer (pH 7.2) containing 1 mM glutathione, 2 mM CaCl2, 14 μM indomethacin and 0.25 and 0.5 mM EDTA (final volume 400 μl). The final DMSO concentration in these assays was 4%. The assay was initiated by the addition of 100 μl 14C-arachidonic acid (58 mCi/mmole) and incubations were carried out for 10 minutes at 37° C. in a shaking water bath. The reactions were stopped by the simultaneous addition of 4.0 ml of diethylether and 100 μl of 1.0 m citric acid, while the tubes were vigorously vortexed. The 14C-5-HETE generated by the enzyme was extracted into the acidified ether layer which was separated from the aqueous layer by freezing the assay tubes in a dry ice/acetone bath prior to decanting the liquid ether layer. The ether layer was evaporated to dryness under N2, the residue dissolved in 65 μl chloroform:methanol (2:1 v/v), prior to separating 14C-5-HETE from other 14C-labeled compounds on silica gel impregnated glass fiber TLC plates utilizing an elution solvent of isoctane:methylethylketone:acetic acid (100:9:1 v/v). 14C-5-HETE was identified by its co-chromatography with a chemically synthesized standard. The radioactive peaks of the chromatogram were cut out and the radioactivity was quantitated by liquid scintillation counting. The amount of 5-HETE obtained per sample was expressed as the percent of total and was calculated in the basis of: ##EQU2## in order to evaluate the effect of the test compounds, the mean percent inhibition of 14C-5-HETE production was calculated. The IC50 for a drug was determined from a linear regression analysis of a plot of the mean percent inhibition vs drug concentration.
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Synthesis routes and methods III

Procedure details

76 μl of 50 mM Tris-HCl buffer (pH 7.4) containing 2.56 mM of CaCl2 and 2.56 mM of ATP and 20 μl of 5-lipoxygenase sample prepared above were added to 2μl of a solution containing a prescribed amount of the diarylheptanoide derivative (1) prepared in Example 1 in DSMO. The mixture was incubated at 37° C. After 15 minutes, the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid. The reaction mixture was centrifuged (1300 rpm, 30 min., 40° C.). The amount of 5-HETE in the supernatant was measured by HPLC (column: Nova-pak 5C18; eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added; flow rate: 0.8 ml/min.; wavelength: 235 nm). The amount of 5-HETE produced was calculated from the peak area of the 5-HETE. This procedure was repeated twice to determine the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1) from the average production amount of 5-HETE. The results are shown in FIG. 1, which indicates the 5-lipoxygenase inhibiting activity of the diarylheptanoide derivative (1).
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Synthesis routes and methods IV

Procedure details

RBL-1 cells (1.57×107 cells/tube) were preincubated for 10 minutes at 37° C. in the presence of the indicated drugs or vehicle (1% DMSO). Following the transfer of the assay tubes to an icebath, the reaction was initiated by the sequential addition of calcium ionophore A23187, an agent which increases the ability of divalent ions such as Ca++ to cross biological membranes (final concentration=1.9 μM) and 55 μM 1-14C-arachidonic acid (New England Nuclear) at a final specific activity of 3000-4000 cpm/nmole. The final volume in each tube was 1 ml. The assay tubes were incubated at 37° C. for 5 minutes, and the reaction was stopped by transferring the tubes to ice and adjusting the pH of the reaction mixture to pH 3.0-3.5 by the addition of 1M citric acid.
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calcium ionophore A23187
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Synthesis routes and methods V

Procedure details

Into 5 μl of a solution of the test compound in dimethylsulfoxide, 750 μl of a 1/15M phosphate buffer (pH 7.4) which was prepared by dissolving a wrapper of phosphate buffer powder (Yatron) in 10 ml of water, 40 μl of a 30 mM aqueous calcium chloride solution, 50 μl of a 20 mM aqueous GSH (glutathione, reduced form) solution, 50 μl of a 40 mM aqueous ATP (adenosine-5-triphosphate) solution and 100 μl of guinea pig polymorphonuclear leukocyte enzyme were added, followed by stirring at 25° C. for 5 minutes. To initiate the reaction, 5 μl of arachidic acid (10 mg/ml ethanol) were added to said mixture and the mixture was stirred at 25° C. for 5 minutes. 50 μl of 2N hydrochloric acid were added to the reaction mixture to terminate the reaction. 2.0 ml of ethyl acetate containing an internal standard substance (internal standard substance: 2 μg/ml of isoamyl paraben) were then added to the reaction mixture. The resulting mixture was extracted for 1 minute by a mixer, followed by centrifugal separation at 3000 rpm for 5 minutes. The ethyl acetate layer was separated, evaporated to dryness under reduced pressure and then dissolved in 200 μl of acetonitrile. By high-performance liquid chromatography, the amount of 5-HETE formed was determined. From the determination of 5-HETE of the control without the test compounds and that of the test compounds, an inhibition rate (%) was found and the 50% inhibition concentration of the test compounds against 5-lipoxygenase was determined. The results are shown in Table 12.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Reactant of Route 2
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Reactant of Route 3
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Reactant of Route 4
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Reactant of Route 5
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Reactant of Route 6
Reactant of Route 6
5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Customer
Q & A

Q1: What is the primary biological activity of 5-HETE?

A1: 5-HETE exhibits diverse biological activities, most notably acting as a potent chemotactic factor for various inflammatory cells, including neutrophils and eosinophils. [] This chemotactic activity plays a crucial role in recruiting inflammatory cells to sites of injury or infection.

Q2: How does 5-HETE exert its chemotactic effects?

A2: 5-HETE binds to specific receptors on the surface of target cells, primarily neutrophils and eosinophils. [] This binding initiates a cascade of intracellular signaling events, ultimately leading to changes in cell shape, motility, and migration towards the source of 5-HETE.

Q3: What is the role of 5-HETE in inflammation?

A4: 5-HETE contributes to the inflammatory response by attracting neutrophils and eosinophils to the site of inflammation, enhancing their activation, and promoting the release of other inflammatory mediators. [] This contributes to the characteristic features of inflammation, such as redness, swelling, and pain.

Q4: Can 5-HETE modulate the activity of other lipoxygenase products?

A5: Yes, studies have shown that 5-HETE, along with other 5-hydroxyeicosanoids like 5,15-diHETE, can stimulate the activity of 15-lipoxygenase in human neutrophils, leading to increased production of 15-HETE. [, ] This suggests a potential cross-talk between different lipoxygenase pathways.

Q5: Does 5-HETE have any effects on tumor cells?

A6: Research suggests that 5-HETE may act as a survival factor for human prostate cancer cells. [] Inhibition of 5-lipoxygenase, the enzyme responsible for 5-HETE production, has been shown to induce apoptosis in these cells, suggesting a potential role for 5-HETE in prostate cancer progression.

Q6: What is the molecular formula and weight of 5-HETE?

A6: The molecular formula of 5-HETE is C20H32O3, and its molecular weight is 320.47 g/mol.

Q7: Are there any spectroscopic data available for 5-HETE?

A7: Yes, 5-HETE can be characterized using various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the compound's structure, functional groups, and molecular weight.

Q8: How is 5-HETE metabolized in cells?

A9: 5-HETE can be further metabolized through various enzymatic pathways. One major pathway involves its conversion to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by 5-hydroxyeicosanoid dehydrogenase. [] Additionally, 5-HETE can be incorporated into cellular lipids, primarily phospholipids and triglycerides. [, , , ]

Q9: How does 5-HETE uptake and metabolism differ between cell types?

A11: Studies have shown that the uptake and metabolism of 5-HETE can vary significantly between different cell types. For instance, while neutrophils primarily incorporate 5-HETE into phospholipids, macrophages show a greater tendency to incorporate it into triglycerides. [, ] These differences highlight the cell-specific regulation of 5-HETE metabolism and function.

Q10: What is the role of 5-oxo-ETE, a metabolite of 5-HETE?

A12: 5-Oxo-ETE is a potent chemoattractant and activator of human neutrophils. [] It induces calcium mobilization, degranulation, and superoxide anion production, contributing to the inflammatory response. 5-Oxo-ETE may also play a role in allergic reactions and other inflammatory diseases.

Q11: How is 5-HETE typically measured in biological samples?

A13: 5-HETE can be quantified in biological samples using various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). [, , , ] Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), have also been developed for 5-HETE detection.

Q12: What are the advantages and disadvantages of different analytical methods for 5-HETE?

A14: HPLC-MS offers high sensitivity and specificity, allowing for the simultaneous detection and quantification of multiple eicosanoids, including 5-HETE and its metabolites. [, , , ] Immunoassays, while generally less specific, are often more convenient and cost-effective for high-throughput analysis.

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